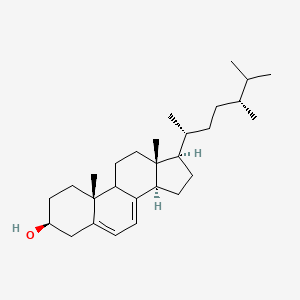![molecular formula C21H27N7O B1245442 1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine](/img/structure/B1245442.png)
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine is a bioluminescent compound derived from Cypridina luciferin, which is found in marine organisms such as the ostracod Cypridina hilgendorfii. This compound emits light when oxidized in the presence of the enzyme Cypridina luciferase and molecular oxygen. The light emission is a result of the conversion of Cypridina luciferin to its oxidized form, oxyluciferin, which is in an electronically excited state .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cypridina luciferin involves several steps, starting from simple organic compounds. The key steps include the formation of the pyrazine ring and the attachment of the indole moiety. The final step involves the oxidation of Cypridina luciferin to produce oxidized Cypridina luciferin. The reaction conditions typically involve the use of molecular oxygen and the enzyme Cypridina luciferase .
Industrial Production Methods
Industrial production of oxidized Cypridina luciferin is not well-documented, as it is primarily used in research settings. the production process would likely involve the large-scale synthesis of Cypridina luciferin followed by its enzymatic oxidation using Cypridina luciferase.
Chemical Reactions Analysis
Types of Reactions
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine primarily undergoes oxidation reactions. The key reaction is the oxidation of Cypridina luciferin in the presence of Cypridina luciferase and molecular oxygen, resulting in the formation of oxyluciferin and the emission of light .
Common Reagents and Conditions
The common reagents used in the oxidation of Cypridina luciferin include molecular oxygen and Cypridina luciferase. The reaction typically occurs in an aqueous medium, although it can also occur in aprotic solvents without the enzyme .
Major Products
The major product of the oxidation reaction is oxyluciferin, which is in an electronically excited state and emits light as it returns to the ground state. Carbon dioxide is also produced as a byproduct of the reaction .
Scientific Research Applications
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of the key applications include:
Bioanalytical Purposes: It is used as a highly sensitive reagent for detecting adenosine triphosphate (ATP) in various biological samples.
Enzymatic Assays: It is used in assays to study enzyme activity and kinetics.
Microbiological Contamination Assays: It is used to detect microbial contamination in food and beverages.
Reporter Gene Assays: It is used in reporter gene assays for imaging biological processes.
Mechanism of Action
The mechanism of action of oxidized Cypridina luciferin involves its oxidation by Cypridina luciferase in the presence of molecular oxygen. The oxidation reaction produces oxyluciferin in an electronically excited state, which emits light as it returns to the ground state. The enzyme Cypridina luciferase catalyzes the reaction by facilitating the interaction between Cypridina luciferin and molecular oxygen .
Comparison with Similar Compounds
1-(3-{6-(1H-indol-3-yl)-3-[(2S)-2-methylbutanamido]pyrazin-2-yl}propyl)guanidine is similar to other luciferins found in bioluminescent organisms, such as firefly luciferin and click beetle luciferin. it is unique in its structure and the specific enzyme (Cypridina luciferase) that catalyzes its oxidation. Some similar compounds include:
Firefly Luciferin: Found in fireflies, it is oxidized by firefly luciferase to produce light.
Click Beetle Luciferin: Found in click beetles, it is oxidized by click beetle luciferase to produce light.
Vargula Luciferin: Found in the marine ostracod Vargula hilgendorfii, it is oxidized by Vargula luciferase to produce light.
Each of these luciferins has a unique structure and specific enzyme that catalyzes its oxidation, resulting in different colors and intensities of light emission .
Properties
Molecular Formula |
C21H27N7O |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
(2S)-N-[3-[3-(diaminomethylideneamino)propyl]-5-(1H-indol-3-yl)pyrazin-2-yl]-2-methylbutanamide |
InChI |
InChI=1S/C21H27N7O/c1-3-13(2)20(29)28-19-17(9-6-10-24-21(22)23)27-18(12-26-19)15-11-25-16-8-5-4-7-14(15)16/h4-5,7-8,11-13,25H,3,6,9-10H2,1-2H3,(H4,22,23,24)(H,26,28,29)/t13-/m0/s1 |
InChI Key |
PSYJEEMZZIZTSR-ZDUSSCGKSA-N |
SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Isomeric SMILES |
CC[C@H](C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Canonical SMILES |
CCC(C)C(=O)NC1=NC=C(N=C1CCCN=C(N)N)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


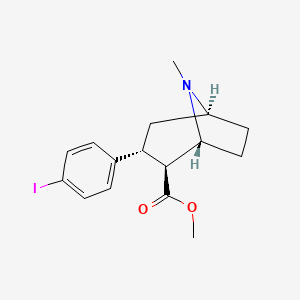
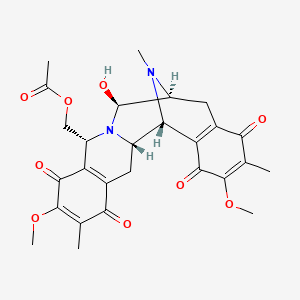
![2-[2-(4-benzhydrylpiperazin-1-yl)ethoxy]benzoic acid;(Z)-but-2-enedioic acid](/img/structure/B1245361.png)
![4-[4-(quinolin-2-ylmethoxy)phenyl]sulfanylbenzoic Acid](/img/structure/B1245362.png)
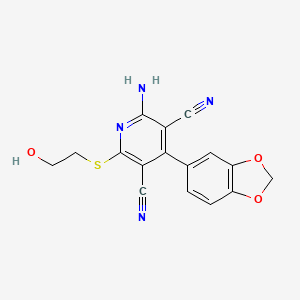
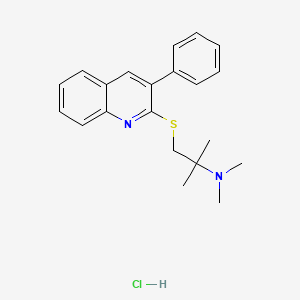
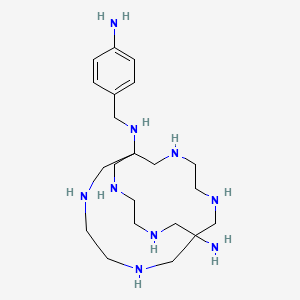
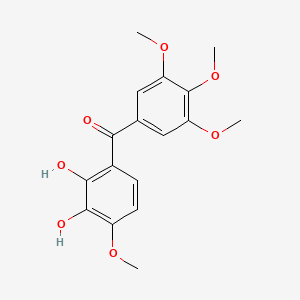
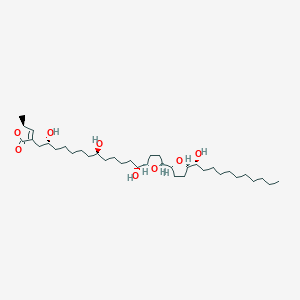
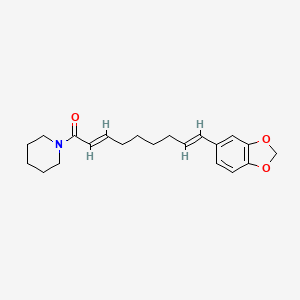

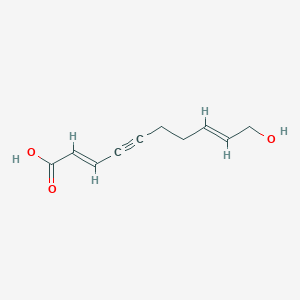
![[(2R)-3-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B1245381.png)
